2,6-Diethynylpyridine
Overview
Description
2,6-Diethynylpyridine is a small organic molecule that has been studied for its ability to form ordered arrays and exhibit interesting chemical properties. Despite lacking conventional hydrogen bonding sites and alkyl chains, it can organize into superperiodic structures through weak hydrogen bonds and π-π stacking interactions . The molecule's structure allows for the formation of head-to-tail tapes, which are further assembled into 2D polar sheets and 3D polar crystals [3
Scientific Research Applications
Nonlinear Optical Properties
2,6-Diethynylpyridine exhibits significant potential in the field of nonlinear optics. It forms polar crystals through hydrogen bonding and π-π stacking interactions, leading to a strong powder Second Harmonic Generation (SHG) response. This property is crucial for applications in photonics and optoelectronics. The strength of its SHG response is reportedly five times stronger than that of crystalline urea (Ohkita et al., 2001).
Ordered Molecular Arrays
Studies have shown that 2,6-diethynylpyridine can form ordered molecular arrays at interfaces, like between 1-phenyloctane and highly oriented pyrolytic graphite (HOPG), even in the absence of conventional hydrogen bonding sites. This finding is important for understanding molecular self-assembly and its applications in materials science (Otsuki et al., 2008).
Fluorescence and Quantum Efficiency
Synthesis of organic and Pt(II)-σ-acetylide monomers and polymers based on 2,6-diethynylpyridine has been reported. These compounds exhibit strong fluorescence with significant quantum yields. The fluorescence intensities and quantum efficiencies are enhanced through quaternization, indicating potential applications in organic electronics and photonics (Bunten & Kakkar, 1996).
Hydrogen Bonding and Interaction Studies
The hydrogen bonding properties of 2,6-diethynylpyridine have been extensively studied, revealing complex interaction patterns with various molecules. These studies are valuable for understanding molecular interactions in chemical and biological systems (Vojta et al., 2015).
Conductivity and Electrochemical Applications
Polymers of 2,6-diethynylpyridine doped with iodine exhibit conducting properties. This material has been analyzed using thermal analysis techniques and applied in electrochemical sensors, highlighting its potential in sensor technology and conductive materials (Campanella et al., 1989).
Electronic and Optical Material Design
Computational studies have explored the electronic and optical properties of ferrocene-based molecular frameworks using 2,6-diethynylpyridine as a bridge. These studies aid in the design of new electronic materials, demonstrating the compound's role in advancing material science (Ding et al., 2010).
Safety And Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes .
properties
IUPAC Name |
2,6-diethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRLFYTZNXGQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503251 | |
Record name | 2,6-Diethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethynylpyridine | |
CAS RN |
75867-46-8 | |
Record name | 2,6-Diethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.